molecular formula C17H21N5O2 B2669338 5,6-Dimethyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidine-4-carboxamide CAS No. 2415569-55-8

5,6-Dimethyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidine-4-carboxamide

货号 B2669338
CAS 编号: 2415569-55-8
分子量: 327.388
InChI 键: CQBKKNGHVBXKNX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,6-Dimethyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidine-4-carboxamide, also known as JNJ-42756493, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been shown to exhibit promising results in various scientific research studies.

作用机制

5,6-Dimethyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidine-4-carboxamide inhibits the activity of a specific enzyme called phosphodiesterase 10A (PDE10A). This enzyme is involved in the regulation of cyclic nucleotide signaling pathways, which play a key role in various cellular processes. By inhibiting the activity of PDE10A, this compound can modulate these signaling pathways and potentially slow down the progression of various diseases.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the growth and proliferation of cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

实验室实验的优点和局限性

One of the main advantages of 5,6-Dimethyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidine-4-carboxamide is its high selectivity for PDE10A, which minimizes off-target effects. This compound also has good pharmacokinetic properties, which make it suitable for use in various preclinical and clinical studies. However, one of the limitations of this compound is its relatively low potency, which may limit its effectiveness in certain disease models.

未来方向

There are several potential future directions for the study of 5,6-Dimethyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidine-4-carboxamide. One potential application is in the treatment of Huntington's disease, which is a neurodegenerative disorder that is characterized by the loss of striatal neurons. This compound has been shown to improve striatal function in animal models of Huntington's disease, and further studies are needed to determine its potential therapeutic benefits.
Another potential application for this compound is in the treatment of schizophrenia. PDE10A has been implicated in the pathophysiology of schizophrenia, and this compound has been shown to improve cognitive function in animal models of this disorder. Further studies are needed to determine its potential therapeutic benefits in humans.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of PDE10A, which plays a key role in various cellular processes. This compound has exhibited promising results in various scientific research studies, and further studies are needed to determine its potential therapeutic benefits in humans.

合成方法

The synthesis of 5,6-Dimethyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidine-4-carboxamide involves the reaction of 5,6-dimethyl-4-chloropyrimidine with 6-morpholin-4-ylpyridin-3-ylmethanol in the presence of a base. The product is then subjected to further reactions to obtain the final compound.

科学研究应用

5,6-Dimethyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidine-4-carboxamide has been studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to inhibit the activity of a specific enzyme, which is involved in the growth and proliferation of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

属性

IUPAC Name

5,6-dimethyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-12-13(2)20-11-21-16(12)17(23)19-10-14-3-4-15(18-9-14)22-5-7-24-8-6-22/h3-4,9,11H,5-8,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBKKNGHVBXKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NCC2=CN=C(C=C2)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。